molecular formula C31H35NO4 B442909 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 300589-73-5

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B442909
CAS No.: 300589-73-5
M. Wt: 485.6g/mol
InChI Key: YLBUQRGAXWKIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The purification of the final product is usually achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to understand the compound’s interactions with biological macromolecules .

Medicine

Medicinal chemistry explores the use of this compound and its derivatives in drug development. Its potential therapeutic applications include anticancer, antibacterial, and antifungal activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

300589-73-5

Molecular Formula

C31H35NO4

Molecular Weight

485.6g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H35NO4/c1-30(2)15-21-28(23(33)17-30)27(19-12-13-25(35-5)26(14-19)36-6)29-22(16-31(3,4)18-24(29)34)32(21)20-10-8-7-9-11-20/h7-14,27H,15-18H2,1-6H3

InChI Key

YLBUQRGAXWKIGL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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